molecular formula C17H22FN5O2S B4638037 N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine

N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine

Cat. No.: B4638037
M. Wt: 379.5 g/mol
InChI Key: VYGYLFKJKIALNF-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a fluorobenzenesulfonyl group through a nucleophilic substitution reaction.

    Ethylation: The intermediate is then ethylated using ethyl halides under basic conditions.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction, often using appropriate reagents and catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance its binding affinity to these targets, while the piperazine and pyrimidine rings contribute to its overall pharmacological profile. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to N-Ethyl-2-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-amine include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-ethyl-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGYLFKJKIALNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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